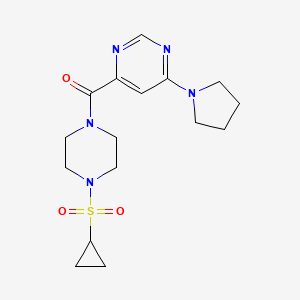

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

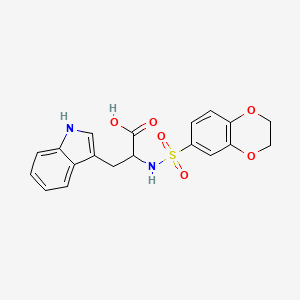

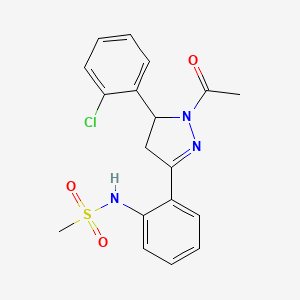

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropylsulfonyl group attached to a piperazine ring, which is further connected to a pyrimidine ring that is also attached to a pyrrolidine ring. The InChI code for this compound is 1S/C12H19N5/c1-2-6-16(5-1)11-9-12(15-10-14-11)17-7-3-13-4-8-17/h9-10,13H,1-8H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 365.45. The IUPAC name is 4-(1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine .Applications De Recherche Scientifique

Applications in Synthesis of N-heterocycles

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been highlighted for their role in the asymmetric synthesis of N-heterocycles via sulfinimines. This method offers a pathway to diverse structures including piperidines, pyrrolidines, and azetidines, which are core components of many natural products and compounds with therapeutic relevance (Philip et al., 2020).

Metabolic Pathways and Drug Interactions

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including pyrimidinylpiperazine, undergo extensive metabolism including CYP3A4-dependent N-dealkylation. These metabolites are significant for their serotonin receptor-related effects, highlighting the importance of understanding these pathways for therapeutic applications (Caccia, 2007).

DPP IV Inhibitors

Recent Patents of Dipeptidyl Peptidase IV Inhibitors

DPP IV inhibitors, including compounds with pyrrolidine and pyrimidine structures, are important for treating type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin molecules, highlighting the therapeutic potential of compounds with similar structures (Mendieta et al., 2011).

CNS Drug Synthesis

Functional Chemical Groups in CNS Drug Synthesis

A literature review identified heterocycles with nitrogen, sulfur, and oxygen as significant for synthesizing compounds with CNS activity. These compounds, including those with pyridine, pyrimidine, and piperidine structures, offer a broad range of effects from depression to euphoria (Saganuwan, 2017).

Mécanisme D'action

Target of Action

The compound contains a piperazine and a pyrimidine ring, which are common structural motifs in many biologically active compounds . These structures often interact with various protein targets in the body, but without specific studies, it’s hard to predict the exact target of this compound.

Mode of Action

The mode of action would depend on the specific target protein. Generally, compounds like this can bind to the active site or allosteric sites of their target proteins, modulating their activity .

Biochemical Pathways

The affected pathways would depend on the target of the compound. Piperazine and pyrimidine derivatives have been found to interact with a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can be metabolized by cytochrome P450 enzymes .

Propriétés

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c22-16(14-11-15(18-12-17-14)19-5-1-2-6-19)20-7-9-21(10-8-20)25(23,24)13-3-4-13/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYAUFQFWRIGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2497672.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)

![{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B2497678.png)

![1-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)